molecular formula C18H14ClN5O2 B2780716 N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358414-85-3

N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2780716
CAS No.: 1358414-85-3
M. Wt: 367.79
InChI Key: DWZAHVWHZKRSEW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound with the molecular formula C₁₈H₁₄ClN₅O₂ and a molecular weight of 367.793 g/mol . It features a triazolo[4,3-a]quinoxaline core substituted with a methyl group at position 1 and an oxygen atom at position 2. The acetamide side chain is linked to a 3-chlorophenyl group, distinguishing it from positional isomers such as the 4-chlorophenyl analog (discussed below). Its ChemSpider ID is 29032633, and its RN is 1358414-85-3 .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-11-21-22-17-18(26)23(14-7-2-3-8-15(14)24(11)17)10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZAHVWHZKRSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize findings from various studies regarding the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound features a unique structure characterized by:

  • A triazole ring fused to a quinoxaline moiety.
  • A chlorophenyl substituent that may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, a study synthesized several derivatives of [1,2,4]triazolo[4,3-a]quinoxaline and evaluated their cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The findings indicated that compounds with specific substituents exhibited significant anti-proliferative activity:

CompoundCell LineIC50 (µM)
12aMCF-75.2
12bHCT-1167.8
12cHepG26.5

These results suggest that modifications in the substituents can lead to enhanced anticancer activity through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A review on the pharmacological profiles of triazole derivatives reported that certain triazoloquinoxaline hybrids demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics:

PathogenMIC (µM)Reference Drug MIC (µM)
Staphylococcus aureus0.125Vancomycin: 0.68
Escherichia coli0.250Ciprofloxacin: 2.96
Pseudomonas aeruginosa0.200-

The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing antimicrobial activity .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Intercalation : The compound has been shown to intercalate into DNA strands, which disrupts replication and transcription processes.
  • Enzyme Inhibition : It inhibits critical enzymes such as topoisomerases that are essential for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the effects of this compound on various cancer types:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated a dose-dependent increase in apoptosis markers when treated with the compound for 48 hours.
  • Liver Cancer Model : In vivo studies using HepG2 xenografts in mice showed significant tumor reduction when treated with this compound compared to control groups.

Scientific Research Applications

The compound N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, pharmacology, and material science. This article explores its applications in detail.

Chemical Properties and Structure

This compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structure includes a chlorophenyl group and a quinoxaline moiety, contributing to its pharmacological properties. The presence of the triazole ring enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial and fungal strains. For instance, triazole compounds have been documented to inhibit the growth of Staphylococcus aureus and Candida albicans.

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study highlighted the effectiveness of similar triazole derivatives in targeting specific cancer cell lines, suggesting that this compound may also exhibit these properties.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been recognized in various studies. Compounds with similar structures have shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests that this compound might be explored for therapeutic use in inflammatory diseases.

Synthesis of Functional Materials

The unique properties of triazoles make them suitable for synthesizing functional materials such as polymers and nanocomposites. Research has shown that incorporating triazole units into polymer matrices can enhance thermal stability and mechanical properties.

Sensors and Catalysts

Compounds similar to this compound have been utilized in the development of sensors for detecting environmental pollutants and as catalysts in organic reactions due to their ability to coordinate with metal ions.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Research

In vitro studies on the cytotoxic effects of triazole derivatives against breast cancer cell lines revealed that some compounds induced apoptosis through mitochondrial pathways. The findings suggest a promising avenue for developing new anticancer agents based on the structure of this compound.

Case Study 3: Material Applications

Research into the incorporation of triazole-based compounds into polymer blends showed enhanced mechanical properties and thermal stability compared to standard polymers. These findings open up possibilities for creating more durable materials for industrial applications.

Comparison with Similar Compounds

Key Differences :

  • The 3-chlorophenyl derivative may exhibit altered steric and electronic effects compared to the 4-chlorophenyl analog.

Heterocyclic Core Modifications

Indazolo-Quinoxaline Derivatives ()

Compounds such as N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) replace the triazole ring with an indazole moiety. Key comparisons:

Property Triazolo-Quinoxaline Indazolo-Quinoxaline (6b)
Core Structure [1,2,4]Triazolo[4,3-a]quinoxaline Indazolo[2,3-a]quinoxaline
Substituents 1-methyl, 4-oxo 6-oxo, tert-butyl, phenyl
HRMS Data Not provided m/z 453.2021 (calculated)

Implications :

  • The indazole core may increase hydrogen-bonding capacity due to additional NH groups.

Thiazolidinone and Quinazoline Hybrids ()

Compounds like N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) feature a thiazolidinone ring fused to a quinazoline system.

Property Triazolo-Quinoxaline Thiazolidinone-Quinazoline (AJ5d)
Core Structure Triazoloquinoxaline Thiazolidinone + Quinazoline
Chlorine Position 3-chlorophenyl 2-chlorophenyl
Yield Not reported 61%
Melting Point Not reported Data incomplete

Implications :

  • The thiazolidinone ring introduces a sulfur atom, which may improve redox activity or metal coordination.
  • The 2-chlorophenyl group in AJ5d could lead to distinct pharmacokinetics due to altered steric hindrance.

Substituent Variations

Alkyl Chain Modifications ()

The compound N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide replaces the methyl group on the triazolo ring with a propyl chain and substitutes the 3-chlorophenyl with a 3-methylphenyl group.

Property Target Compound Propyl-Methyl Derivative
Triazolo Substituent 1-methyl 1-propyl
Phenyl Group 3-chlorophenyl 3-methylphenyl
Molecular Formula C₁₈H₁₄ClN₅O₂ C₂₂H₂₃N₅O₂

Implications :

  • The methylphenyl group lacks the electron-withdrawing chlorine, which may reduce electrophilic reactivity.

Oxadiazolidinone Derivatives ()

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features an oxadiazolidinone core instead of triazoloquinoxaline.

Property Triazolo-Quinoxaline Oxadiazolidinone Derivative
Core Structure Triazoloquinoxaline Oxadiazolidinone
Molecular Formula C₁₈H₁₄ClN₅O₂ C₁₅H₁₅ClN₄O₄
Molar Mass 367.793 g/mol 350.76 g/mol

Implications :

  • The lower molar mass may correlate with faster renal clearance.

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize hydrolysis .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign protons and carbons in the triazole (δ 8.1–8.5 ppm) and quinoxaline (δ 7.3–7.8 ppm) regions, with acetamide carbonyl signals at ~170 ppm in 13C NMR .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition typically >250°C) .

Basic: How do structural features influence its biological activity?

Answer:
Key structural determinants include:

  • Triazoloquinoxaline core : Facilitates π-π stacking with enzyme active sites (e.g., kinase ATP pockets) .
  • 3-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding (e.g., with CYP450 enzymes) .
  • Acetamide linker : Improves solubility and modulates pharmacokinetics .

Q. Table 1: Structural Modifications and Activity Trends

SubstituentBiological Impact (IC50)Source
3-ChlorophenylAnticancer (IC50 = 2.1 µM)
4-EthoxyphenylReduced kinase inhibition
Benzyl groupEnhanced antimicrobial activity

Basic: What initial biological screening assays are recommended?

Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells, with dose-response curves (1–50 µM) .
  • Antimicrobial : Broth microdilution against S. aureus (MIC) and C. albicans .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cytochrome P450 isoforms .

Advanced: How can computational modeling enhance synthesis and target prediction?

Answer:

  • Reaction pathway optimization : Use density functional theory (DFT) to simulate transition states and identify low-energy pathways for cyclization steps .
  • Molecular docking (AutoDock/Vina) : Predict binding modes with targets like PARP-1 or topoisomerase II .
  • ADMET prediction (SwissADME) : Forecast logP, BBB permeability, and CYP inhibition pre-synthesis .

Advanced: What methodologies are used for structure-activity relationship (SAR) studies?

Answer:

  • Parallel synthesis : Generate analogs with varied substituents (e.g., halogens, methoxy groups) via combinatorial chemistry .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
  • Co-crystallization : Resolve X-ray structures with target proteins (e.g., PDB) to guide rational design .

Advanced: How can selectivity for biological targets be optimized?

Answer:

  • Introduce polar groups : Add sulfonamides or carboxylates to reduce off-target binding .
  • Isotere replacement : Substitute chlorine with trifluoromethyl for improved selectivity toward kinases .
  • Prodrug strategies : Mask the acetamide with enzymatically cleavable groups (e.g., esters) for tissue-specific activation .

Advanced: How should researchers resolve contradictions in biological data?

Answer:
Case study : Discrepant IC50 values (e.g., 2.1 µM vs. 10.5 µM in similar assays ):

Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times.

Orthogonal validation : Confirm results via Western blot (protein expression) or apoptosis markers (Annexin V) .

Meta-analysis : Pool data from multiple studies to identify outliers .

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